

Spectroscopic Profile of 1-bromo-9H-carbazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-bromo-9H-carbazole*

Cat. No.: *B174545*

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **1-bromo-9H-carbazole**, a key intermediate in the development of novel organic electronic materials and pharmaceuticals. The document is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development, offering a centralized resource for the characterization of this compound.

Executive Summary

1-bromo-9H-carbazole is a halogenated derivative of carbazole, a heterocyclic aromatic compound known for its unique electronic and photophysical properties. The introduction of a bromine atom at the 1-position significantly influences its molecular structure and reactivity, making detailed spectroscopic analysis crucial for its application in advanced materials and synthetic chemistry. This guide presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-bromo-9H-carbazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.18	br s	-	NH
7.99	q	8.0	Aromatic CH
7.53	d	8.0	Aromatic CH
7.19-7.28	m	-	Aromatic CH
7.09	t	8.0	Aromatic CH

Predicted data obtained from a 300 MHz spectrum in CDCl_3 [1].

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Note: While the availability of ^{13}C NMR spectra is indicated by several sources[1][2][3][4], specific chemical shift values for **1-bromo-9H-carbazole** were not found in the provided search results. Data for carbazole and its derivatives suggest that aromatic carbons typically resonate in the 110-140 ppm range.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Vibrational Mode
~3450	N-H stretching
>3000	Aromatic C-H stretching
~1600	Aromatic C=C stretching
~1390	N-H bending
~1500	C-N-C stretching
Specific data for 1-bromo-9H-carbazole not available in search results. Data is based on characteristic absorptions for carbazole derivatives[5].	

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Interpretation
245/247	[M] ⁺ molecular ion peak (due to ⁷⁹ Br and ⁸¹ Br isotopes)
Specific fragmentation data not available in search results.	

Note: The molecular weight of **1-bromo-9H-carbazole** is 246.11 g/mol [2]. The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion[6][7].

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for the analysis of halogenated aromatic compounds and should be adapted as needed for specific instrumentation.

NMR Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **1-bromo-9H-carbazole** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Acquisition:
 - Tune and shim the instrument to achieve optimal field homogeneity.
 - Acquire a standard one-dimensional proton spectrum.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
 - Integrate the signals to determine the relative number of protons.
 - Analyze the multiplicities and coupling constants to establish proton-proton connectivities.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum to obtain single lines for each unique carbon.
 - A larger number of scans may be required due to the low natural abundance of ^{13}C .
 - Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

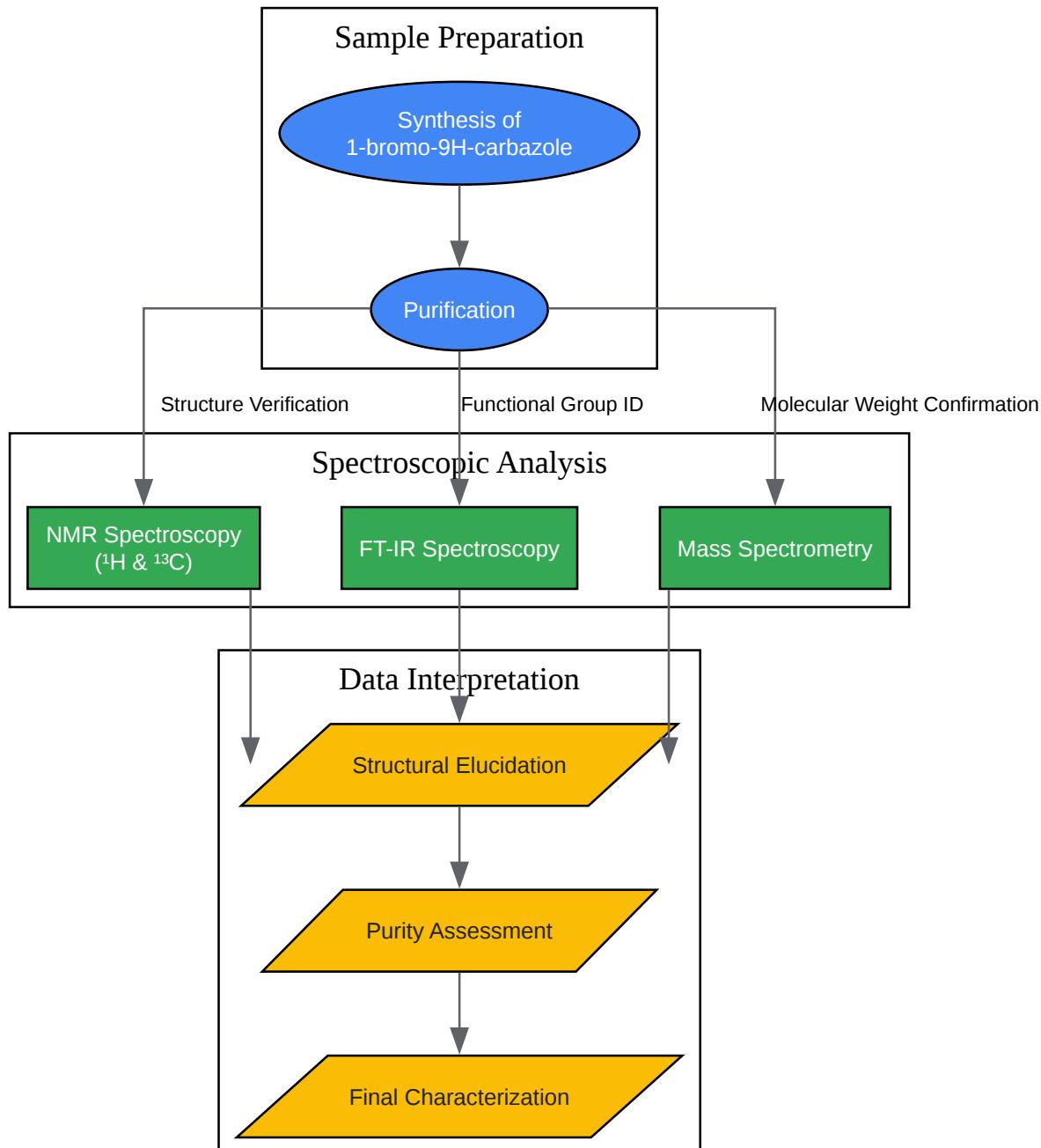
Methodology:

- Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of **1-bromo-9H-carbazole** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Ionization: Utilize Electron Impact (EI) ionization. The standard electron energy is 70 eV.
- Mass Analysis: Scan a suitable mass range to detect the molecular ion and its fragments.
- Data Analysis:
 - Identify the molecular ion peak. For **1-bromo-9H-carbazole**, this will appear as a pair of peaks of nearly equal intensity at m/z 245 and 247, corresponding to the ^{79}Br and ^{81}Br isotopes.

- Analyze the fragmentation pattern to identify characteristic losses, which can provide further structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **1-bromo-9H-carbazole**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **1-bromo-9H-carbazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-bromo-9H-carbazole, CAS No. 16807-11-7 - iChemical [ichemical.com]
- 2. 1-Bromo-9H-carbazole | C₁₂H₈BrN | CID 11230335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-9H-carbazole(16807-11-7) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-bromo-9H-carbazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b174545#1-bromo-9h-carbazole-spectroscopic-data-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com